REACTION_CXSMILES
|
[Br:1]Br.O.[NH2:4][C:5]1[C:12]([F:13])=[CH:11][C:8]([C:9]#[N:10])=[C:7]([F:14])[CH:6]=1>C(O)(=O)C>[NH2:4][C:5]1[C:12]([F:13])=[CH:11][C:8]([C:9]#[N:10])=[C:7]([F:14])[C:6]=1[Br:1]
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Name
|
|
Quantity
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1.65 mL
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Type
|
reactant
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Smiles
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BrBr
|
Name
|
|
Quantity
|
2 mL
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
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Smiles
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NC1=CC(=C(C#N)C=C1F)F
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at RT for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured into ice cooled saturated sodium bicarbonate solution
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Type
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CUSTOM
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Details
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to separate out
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Type
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FILTRATION
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Details
|
The solid was filtered
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Type
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WASH
|
Details
|
washed with water
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Type
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DISSOLUTION
|
Details
|
The solid was then dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C#N)C=C1F)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |